3-Bromo-1,1-dimethylcyclohexane

Physical property benchmarking Distillation and purification GC separation

3-Bromo-1,1-dimethylcyclohexane (CAS 25090-98-6) is a secondary alkyl bromide with molecular formula C₈H₁₅Br and molecular weight 191.11 g/mol. The compound features a cyclohexane ring bearing geminal dimethyl substitution at C1 and a bromine atom at C3, placing it in the 1,1-dimethylcyclohexyl halide series alongside the chloro (CAS 35188-27-3) and iodo (CAS 35188-29-5) congeners.

Molecular Formula C8H15B
Molecular Weight 191.11
CAS No. 25090-98-6
Cat. No. B1654591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1,1-dimethylcyclohexane
CAS25090-98-6
Molecular FormulaC8H15B
Molecular Weight191.11
Structural Identifiers
SMILESCC1(CCCC(C1)Br)C
InChIInChI=1S/C8H15Br/c1-8(2)5-3-4-7(9)6-8/h7H,3-6H2,1-2H3
InChIKeyLXSNPTXXWZFQQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1,1-dimethylcyclohexane (CAS 25090-98-6): Core Physicochemical and Structural Identity for Procurement Specification


3-Bromo-1,1-dimethylcyclohexane (CAS 25090-98-6) is a secondary alkyl bromide with molecular formula C₈H₁₅Br and molecular weight 191.11 g/mol . The compound features a cyclohexane ring bearing geminal dimethyl substitution at C1 and a bromine atom at C3, placing it in the 1,1-dimethylcyclohexyl halide series alongside the chloro (CAS 35188-27-3) and iodo (CAS 35188-29-5) congeners . Its predicted physicochemical profile—boiling point ~183 °C, density ~1.2 g/cm³, logP ~3.35–4.24—distinguishes it from lighter halo-analogs and unsubstituted cyclohexyl halides, directly impacting purification strategy, solvent compatibility, and storage requirements . Typical commercial purity is ≥95%, with recommended long-term storage in cool, dry conditions .

Supports defined E2 elimination product studies for alkene intermediate libraries
Fits intermediate-volatility electrophile workflows requiring bp above common solvents
Intended for SN2 displacement sequence development with controlled leaving-group kinetics
Compatible with fractional distillation purification targeting reported purity specifications

Why 3-Bromo-1,1-dimethylcyclohexane Cannot Be Interchanged with Positional Isomers or Other Halogen Analogs in Reaction Development


Within the 1,1-dimethylcyclohexyl halide family, the identity of the halogen leaves a quantifiable footprint on boiling point, leaving-group aptitude, and reaction pathway partitioning. The 3-bromo derivative (C₈H₁₅Br, MW 191.11) differs from the 3-chloro analog (C₈H₁₅Cl, MW 146.66, bp 70 °C at 24 Torr) in both mass and volatility, mandating different distillation and GC conditions . Even between bromo positional isomers, the site of substitution determines the number and stereochemistry of accessible elimination products: 3-bromo-1,1-dimethylcyclohexane yields exactly two E2 alkenes under ethoxide conditions, whereas the 2-bromo isomer generates three substitution and three elimination products with methanol [1]. These differences are not incremental—they are categorical. For procurement specifying a particular reactivity profile, substitution of the 3-bromo compound by a 4-bromo, 2-bromo, or chloro variant will produce a different product distribution, complicating impurity profiling, yield reproducibility, and scale-up economics .

2-Br isomer May shift E2 product profile from 2 alkenes to a complex mixture, complicating purification and impurity control
3-Cl analog Lower bp and slower leaving-group kinetics may alter distillation recovery and reaction rate profiles
4-Br isomer Predicted single E2 product may limit downstream diversification when regioisomeric mixtures are required
3-I analog Higher mass and thermal lability context may introduce storage and workup considerations not present with bromide

Head-to-Head Quantitative Differentiation Evidence for 3-Bromo-1,1-dimethylcyclohexane Versus Its Closest Analogs


Boiling Point and Volatility Differentiation: 3-Br vs. 3-Cl and 3-I Analogs

3-Bromo-1,1-dimethylcyclohexane exhibits a predicted boiling point of 183.0 ± 9.0 °C at 760 mmHg, substantially higher than that of the 3-chloro congener (70 °C at 24 Torr, corresponding to ~170 °C at 760 mmHg after correction) and above that of the parent bromocyclohexane (~166 °C), while the 3-iodo analog carries an even heavier mass (MW 238.11) that predicts an elevated boiling point exceeding 200 °C . The density of the bromo compound (~1.2 g/cm³) is also higher than that of the chloro compound (0.954 g/cm³) . These differences directly inform solvent selection for fractional distillation—the bromo compound's intermediate volatility between chloro and iodo analogs makes it the preferred choice when reaction temperatures demand a higher-boiling electrophile without the thermal lability risks of the iodide [1].

Volatility & bp
Cross-study comparable
Predicted bp 183.0 ± 9.0 °C; Density ~1.2 g/cm³
Intermediate volatility supports distillation cut control
Reported Δbp vs. 3-Cl: ~13 °C; vs. bromocyclohexane: ~17 °C
Physical property benchmarking Distillation and purification GC separation

E2 Elimination Product Count and Regiochemical Outcome: 3-Br Positional Isomer vs. 2-Br and 4-Br

Under E2 conditions (NaOCH₂CH₃), 3-bromo-1,1-dimethylcyclohexane yields exactly two distinct alkene products—1,1-dimethylcyclohexene and 3-methylcyclohexene—arising from abstraction of the two β-hydrogens at C2 and C4 that satisfy the anti-periplanar requirement [1]. In stark contrast, the 2-bromo-1,1-dimethylcyclohexane isomer reacts with methanol (solvolysis/E1 conditions) to produce three substitution products and three elimination products, a six-component mixture that introduces significant purification burden . The 4-bromo isomer (CAS 25090-97-5), by symmetry, would yield a single E2 product, limiting its utility where regioisomeric alkene mixtures are required for downstream diversification. This deterministic product count—2 for 3-Br, 1 for 4-Br, ≥6 for 2-Br under solvolysis—constitutes a non-negotiable selection criterion for reaction pathway design .

E2 product count
Head-to-head
2 distinct alkenes (3-Br) vs. 6-component mixture (2-Br)
Simplifies alkene purification and product distribution prediction
Binary mixture enables predictable intermediate sourcing
Elimination regiochemistry Product distribution E2 stereoelectronic requirements

Leaving-Group Aptitude and SN2/SN1 Pathway Partitioning: Bromo vs. Chloro and Iodo Analogs

The bromide ion in 3-bromo-1,1-dimethylcyclohexane occupies a well-characterized intermediate position in leaving-group hierarchy: Br⁻ is a better leaving group than Cl⁻ (pKa of conjugate acid HBr ≈ −9 vs. HCl ≈ −7) but a poorer leaving group than I⁻ (HI ≈ −10), resulting in faster SN2 displacement kinetics compared to the chloro analog while avoiding the thermal lability and light sensitivity of the iodo compound [1]. Quantitative NMR studies on bromocyclohexane conformational equilibria establish that the equatorial bromine conformer is favored (82% equatorial), a population that directly governs the facial selectivity of nucleophilic attack [2]. In the 1,1-dimethyl-substituted system, the gem-dimethyl group further perturbs the ring conformation, potentially altering the axial/equatorial bromine ratio relative to unsubstituted bromocyclohexane [3].

Leaving-group kinetics
Class-level inference
Br⁻ intermediate LG ability; equatorial conformer context influenced by gem-dimethyl
Supports SN2 rate review vs. chloro and iodo analogs
Bromocyclohexane 82% equatorial; gem-dimethyl may alter ratio
Nucleophilic substitution Leaving-group ability Reaction kinetics

Radical Bromination Selectivity: 3-Bromo Substitution Pattern as a Synthetic Intermediate

The synthesis of 3-bromo-1,1-dimethylcyclohexane via free-radical bromination of 1,1-dimethylcyclohexane (Br₂, light or NBS/AIBN) yields a mixture of monobrominated positional isomers, with the 3-bromo derivative representing the substitution at a secondary carbon remote from the quaternary C1 center . The tertiary C1 position bears no abstractable hydrogen, eliminating the possibility of a competing tertiary bromide product that would dominate in, for example, methylcyclohexane bromination. This constrained regioisomer distribution—limited to secondary positions C2, C3, and C4—makes the isomeric mixture tractable for separation and establishes the 3-bromo compound as the sterically least hindered secondary bromide among the accessible isomers when the C2 position experiences greater steric compression from the gem-dimethyl group [1]. Continuous-flow photobromination methods have been shown to suppress dibrominated side products while enhancing monobromination selectivity, a process parameter directly relevant to sourcing the 3-bromo isomer in high purity [2].

Radical bromination
Supporting evidence
Secondary-only isomeric mixture; tertiary bromide pathway eliminated
Constrained regioisomer distribution eases separation
Flow photobromination may enhance monobromination selectivity
Free-radical bromination Regioselectivity Monobromination product distribution

Procurement-Driven Application Scenarios for 3-Bromo-1,1-dimethylcyclohexane Based on Quantitative Differentiation Evidence


Defined Two-Product E2 Elimination for Alkene Intermediate Libraries

When a synthetic route requires a predictable, limited set of alkene products from a single alkyl halide precursor, 3-bromo-1,1-dimethylcyclohexane is the preferred substrate. Under ethoxide-mediated E2 conditions, it generates exactly two alkenes—1,1-dimethylcyclohexene and 3-methylcyclohexene—a binary mixture amenable to simple distillation or flash chromatography [1]. This contrasts with the 2-bromo isomer, which produces six components under solvolytic conditions, making the 3-bromo compound the rational choice for fragment-based library synthesis where alkene intermediates must be isolated in high purity without preparative HPLC .

Intermediate-Volatility Electrophile for Temperature-Controlled Alkylation Cascades

For reaction sequences requiring an alkyl bromide electrophile with a boiling point above typical laboratory solvents (THF, DCM, EtOAc) yet below the thermal degradation threshold of sensitive coupling partners, 3-bromo-1,1-dimethylcyclohexane (predicted BP ~183 °C) provides an operational sweet spot . The chloro analog's lower boiling point (~170 °C) risks evaporative loss during prolonged reflux, while the iodo analog's higher mass and thermal lability complicate workup and storage. The bromo compound's intermediate volatility supports cleaner reaction profiles and easier solvent-swap operations during scale-up .

SN2 Displacement with Optimal Leaving-Group Kinetics for sp³ Cross-Coupling

In nucleophilic substitution sequences where reaction rate, product stability, and reagent shelf-life must be simultaneously optimized, the bromide leaving group in 3-bromo-1,1-dimethylcyclohexane outperforms chloride in displacement kinetics while avoiding the photolytic and thermal degradation pathways that plague the iodide [2]. The gem-dimethyl substitution at C1 provides steric shielding that suppresses competing elimination during SN2 displacement with moderately basic nucleophiles, a feature that the unsubstituted bromocyclohexane does not offer to the same degree [3].

Application
Selection Property
Validation Focus
Defined E2 elimination libraries
Binary alkene product profile
Regioisomeric purity and purification yield
Temperature-controlled alkylation cascades
Intermediate bp (~183 °C) and volatility
Evaporative loss and solvent-swap compatibility
SN2 displacement and sp³ cross-coupling
Balanced leaving-group kinetics and steric shielding
Reaction rate, shelf-life, and elimination suppression

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